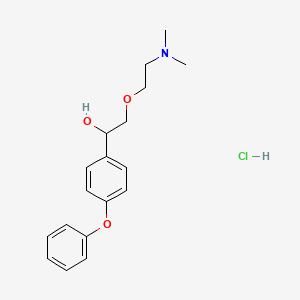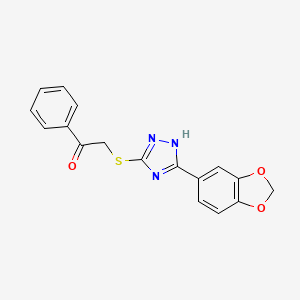
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona monohidrocloruro es un compuesto orgánico sintético. Pertenece a la clase de compuestos heterocíclicos, específicamente las pirido-oxazinas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona monohidrocloruro típicamente implica reacciones orgánicas de múltiples pasos. Una ruta común incluye la ciclación de precursores apropiados bajo condiciones controladas. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y ajustes específicos de temperatura y presión para lograr el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de los parámetros de reacción y las técnicas de purificación es crucial para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona monohidrocloruro puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos y condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos, ácidos y bases.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de oxo, mientras que la reducción puede producir derivados de hidroxi.
Aplicaciones Científicas De Investigación
2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona monohidrocloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona monohidrocloruro implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras biomoléculas. El compuesto puede ejercer sus efectos a través de vías como la inhibición de la actividad enzimática o la modulación de la función del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona
- 2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona dihidrocloruro
Singularidad
2-Etil-4-(fenilmetil)-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona monohidrocloruro es único debido a su estructura química y propiedades específicas. Su forma de monohidrocloruro puede ofrecer ventajas distintas en términos de solubilidad, estabilidad y reactividad en comparación con sus análogos.
Propiedades
Número CAS |
88799-55-7 |
|---|---|
Fórmula molecular |
C16H17ClN2O2 |
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
4-benzyl-2-ethylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H16N2O2.ClH/c1-2-13-16(19)18(11-12-7-4-3-5-8-12)15-14(20-13)9-6-10-17-15;/h3-10,13H,2,11H2,1H3;1H |
Clave InChI |
FBAJMPATNQSLLP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


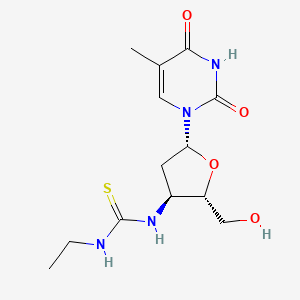
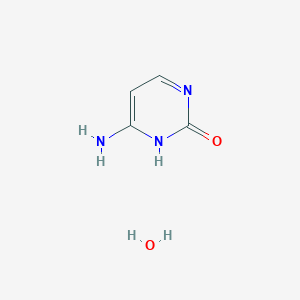
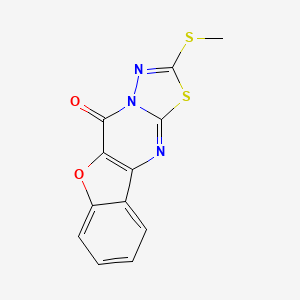
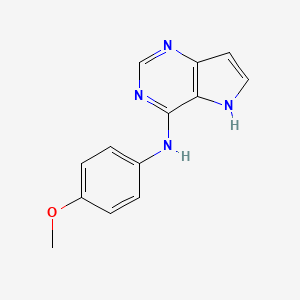
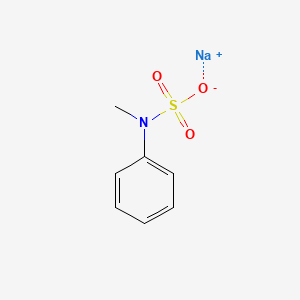

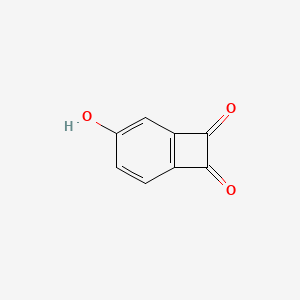
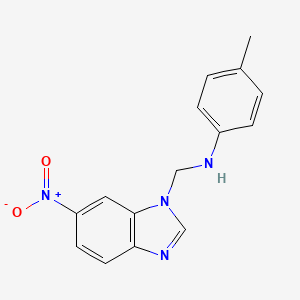
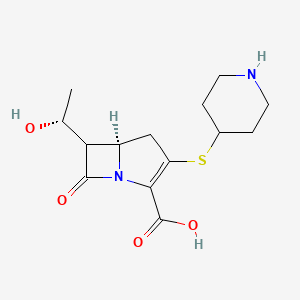
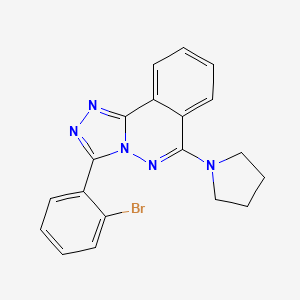

![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
